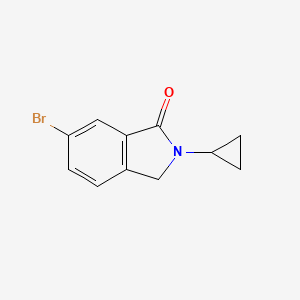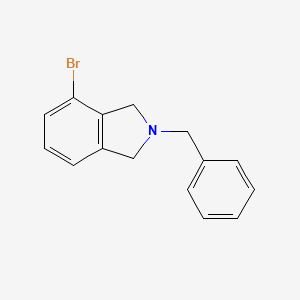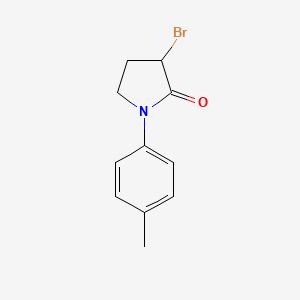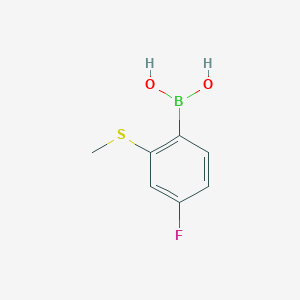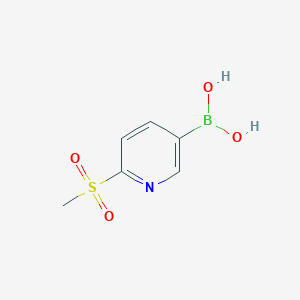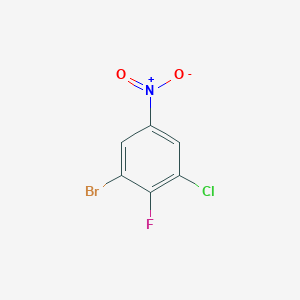
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is 1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific reactions involving 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene aren’t detailed in the searched resources, compounds of this nature typically undergo reactions like electrophilic aromatic substitution .Physical And Chemical Properties Analysis
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a solid at room temperature . It has a molecular weight of 254.44 and a monoisotopic mass of 252.894135 Da .Scientific Research Applications
1. Crystallography and Anisotropic Displacement Parameters
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene has been utilized in crystallographic studies. Anisotropic displacement parameters for similar compounds, such as 1-(halomethyl)-3-nitrobenzene, have been calculated and determined by X-ray diffraction experiments, aiding in understanding molecular structures and interactions (Mroz et al., 2020).
2. Vibrational Spectroscopy
Research in vibrational spectroscopy has involved compounds similar to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. Studies on trisubstituted benzenes, including 1-bromo-3,5-difluorobenzene, have provided insights into in-plane and out-of-plane vibrations, contributing to a better understanding of molecular dynamics (Reddy & Rao, 1994).
3. Metabolic Studies
While not directly involving 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, related studies on halogenonitrobenzenes have explored their metabolic fate, particularly the formation of mercapturic acids in rabbits. This research provides valuable information on the biological processing of similar compounds (Bray et al., 1958).
4. Radiopharmaceutical Synthesis
In radiopharmaceutical research, similar compounds have been synthesized for medical imaging purposes. For instance, 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, a compound with structural similarities, was used in the synthesis of a radiochemical compound, indicating potential applications of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene in medical imaging (Klok et al., 2006).
5. Aromatic Fluorination
The fluorination of aromatic compounds, including halobenzenes, is another area of application. Studies on the fluorination of benzene and derivatives like bromobenzene demonstrate the potential for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene to be involved in chemical synthesis processes (Fedorov et al., 2015).
6. Synthesis of Aromatic Amines
Research has been conducted on the synthesis of aromatic amines, such as 3-Chloro-4-fluoroaniline, from compounds like 3-chloro-4-fluoride nitrobenzene, which is structurally similar to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. This highlights potential applications in the synthesis of new chemical entities (Wen-xia, 2014).
7. Nucleophilic Aromatic Substitution
Studies on nucleophilic aromatic substitution reactions involving compounds like o-bromo- and p-chloro-nitrobenzenes provide insights that could be applicable to the reactions of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, enhancing our understanding of its chemical behavior (Gold et al., 1980).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has associated risks including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mechanism of Action
Target of Action
It is known that nitrobenzene derivatives generally interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It is known that benzene derivatives can participate in various reactions, including nucleophilic substitutions and reactions at the benzylic position .
Pharmacokinetics
It is generally understood that the pharmacokinetic properties of a compound are influenced by its chemical structure and the presence of functional groups .
Result of Action
It is known that the presence of a nitro group in benzene derivatives can lead to the formation of reactive oxygen species, which can cause oxidative stress and potential cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. For instance, it is known to be stable at room temperature .
properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRBPBANQLIPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276225 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |
CAS RN |
1330583-70-4 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)



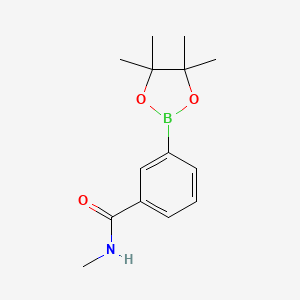
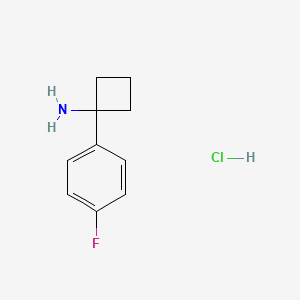

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)
